molecular formula C22H27N3O5S B2599741 N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 921990-82-1

N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2599741
CAS RN: 921990-82-1
M. Wt: 445.53
InChI Key: XZVJAKFBUSHLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide” is a chemical entity . Its chemical formula is C₂₃H₂₇F₃N₂O₄S . The compound has a mass of 484.164±0 dalton .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its canonical SMILES string. For this compound, the canonical SMILES string is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C . This string represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important information about its behavior and reactivity. For this compound, some of the computed properties include a molecular weight of 484.164±0 dalton , and a chemical formula of C₂₃H₂₇F₃N₂O₄S .

Scientific Research Applications

Synthesis and Coordination Complexes

The synthesis of pyrazole-acetamide derivatives has been explored, leading to the creation of novel coordination complexes with Co(II) and Cu(II). These complexes have shown significant antioxidant activity, attributed to their unique structural characteristics and hydrogen bonding, which influences their self-assembly processes (Chkirate et al., 2019).

Structure-Metabolism Relationships

Research into structure-metabolism relationships has led to the identification of selective endothelin receptor antagonists with favorable pharmacokinetic properties. This work emphasizes the importance of understanding how structural modifications can affect the metabolic stability of compounds, aiding in the development of more effective therapeutic agents (Humphreys et al., 2003).

Anti-Inflammatory Activity

The synthesis of novel acetamide derivatives has been investigated for their anti-inflammatory activity. Among the synthesized compounds, several have shown significant efficacy, highlighting the potential of these molecules in developing new anti-inflammatory treatments (Sunder & Maleraju, 2013).

Antimicrobial and Hemolytic Agents

A new series of N-substituted derivatives of acetamides has been synthesized, showing variable antimicrobial activity against selected microbial species. This research contributes to the ongoing search for new antimicrobial agents with reduced toxicity (Rehman et al., 2016).

Comparative Metabolism Studies

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolic pathways and potential toxicological implications of these compounds. This research is crucial for understanding the environmental and health impacts of widespread herbicide use (Coleman et al., 2000).

properties

IUPAC Name

N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-6-25-18-9-7-17(12-19(18)30-13-22(4,5)21(25)27)24-31(28,29)20-10-8-16(11-14(20)2)23-15(3)26/h7-12,24H,6,13H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVJAKFBUSHLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.